An In-depth Technical Guide to 2,3,4-Trifluoro-5-methylbenzonitrile
An In-depth Technical Guide to 2,3,4-Trifluoro-5-methylbenzonitrile
Abstract
This technical guide provides a comprehensive overview of 2,3,4-Trifluoro-5-methylbenzonitrile, a specialized fluorinated aromatic compound. As a member of the polyfluorinated benzonitrile family, this molecule holds potential as a key building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Due to its status as a research chemical, publicly available data is limited. This document consolidates known safety information and provides expert analysis of its predicted chemical and physical properties, spectral characteristics, and reactivity based on established principles of organic chemistry and data from structurally similar analogs. The guide is intended for researchers, synthetic chemists, and drug development professionals who require a deep technical understanding of this compound for its potential applications in complex molecular synthesis.
Introduction and Molecular Overview
2,3,4-Trifluoro-5-methylbenzonitrile (CAS No. 1533973-82-8) is a substituted aromatic nitrile.[1] Its structure is characterized by a benzene ring functionalized with a nitrile (-C≡N) group, a methyl (-CH₃) group, and three fluorine atoms in adjacent positions. The unique arrangement of these functional groups—the electron-withdrawing nitrile and fluorine atoms juxtaposed with the electron-donating methyl group—creates a distinct electronic and steric profile that dictates its reactivity and potential utility in synthetic applications.
Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science.[2] The introduction of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Benzonitriles, in turn, are versatile intermediates, serving as precursors to a wide array of functional groups including amines, amides, and carboxylic acids. Therefore, 2,3,4-Trifluoro-5-methylbenzonitrile represents a valuable, albeit under-characterized, synthon for creating complex, fluorinated molecules.
Molecular Structure
The chemical structure of 2,3,4-Trifluoro-5-methylbenzonitrile is depicted below.
Caption: Chemical structure of 2,3,4-Trifluoro-5-methylbenzonitrile.
Physicochemical and Spectroscopic Properties
Direct experimental data for many physical properties of 2,3,4-Trifluoro-5-methylbenzonitrile are not widely published. The following table summarizes known and predicted properties based on available safety data sheets and analysis of similar compounds.
| Property | Value / Information | Source / Basis |
| CAS Number | 1533973-82-8 | [1] |
| Molecular Formula | C₈H₄F₃N | Calculated |
| Molecular Weight | 175.12 g/mol | Calculated |
| Appearance | Not specified; likely a solid or liquid at room temperature. | Analog Comparison |
| Boiling Point | Predicted: ~170-190 °C | Based on analogs like 2,4,5-Trifluorobenzonitrile (170 °C).[4] |
| Melting Point | Not specified. | - |
| Purity | Typically supplied for research purposes (>98%). | Supplier Information |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, acetone, chloroform). | General Chemical Principles |
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single aromatic proton signal, likely a quartet or more complex multiplet due to coupling with the adjacent fluorine atoms. A singlet corresponding to the three protons of the methyl group will also be present.
-
¹³C NMR: The carbon NMR spectrum will be more complex due to C-F coupling. Key signals would include the nitrile carbon (C≡N) around 115-120 ppm, the methyl carbon around 15-20 ppm, and multiple aromatic carbons whose chemical shifts and splitting patterns are significantly influenced by the attached fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show three distinct signals for the non-equivalent fluorine atoms at the 2, 3, and 4 positions. The coupling patterns between these fluorine atoms would provide critical information for structural confirmation.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Strong C-F stretching bands will be prominent in the fingerprint region, typically between 1000 and 1300 cm⁻¹. C-H stretching from the aromatic ring and methyl group will appear around 2850-3100 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 175.03. Fragmentation patterns would likely involve the loss of HCN and fluorine atoms.
Synthesis and Reactivity
Potential Synthetic Pathways
The synthesis of polyfluorinated aromatic compounds often involves multi-step sequences. A plausible approach to 2,3,4-Trifluoro-5-methylbenzonitrile could involve:
-
Fluorination of a Precursor: Starting from a suitably substituted methylaniline or methylphenol, sequential diazotization and Sandmeyer-type reactions (or Balz-Schiemann reactions) could introduce the fluorine atoms.
-
Modification of a Fluorinated Precursor: An alternative route could start with a commercially available polyfluorinated toluene derivative, followed by functional group transformations to introduce the nitrile group. This could be achieved via the Sandmeyer reaction on an amino precursor or by the dehydration of an amide.
Caption: A generalized conceptual workflow for the synthesis of fluorinated benzonitriles.
Chemical Reactivity
The reactivity of 2,3,4-Trifluoro-5-methylbenzonitrile is dominated by the strong electron-withdrawing nature of the fluorine atoms and the nitrile group. This makes the aromatic ring highly electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr) .
-
SₙAr Reactions: The fluorine atoms are potential leaving groups that can be displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiols). The regioselectivity of the substitution will be influenced by the combined directing effects of the existing substituents. The fluorine at the 2- or 4-position, being ortho or para to the strongly activating nitrile group, would be the most likely sites for nucleophilic attack.
-
Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), providing a route to fluorinated benzylamines.
-
Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,3,4-Trifluoro-5-methylbenzoic acid, another valuable synthetic intermediate.
Applications and Research Interest
While specific applications for 2,3,4-Trifluoro-5-methylbenzonitrile are not documented in major publications, its structure suggests significant potential in several areas of chemical research and development.
-
Pharmaceutical Synthesis: As a fluorinated building block, it can be used to synthesize novel drug candidates. The trifluorinated phenyl moiety is a valuable pharmacophore that can enhance the potency and pharmacokinetic properties of active pharmaceutical ingredients (APIs).[2][4]
-
Agrochemicals: Many modern herbicides and pesticides contain fluorinated aromatic rings. This compound could serve as a precursor for new agrochemicals with improved efficacy and environmental profiles.[2]
-
Materials Science: Polyfluorinated aromatics are used in the synthesis of high-performance polymers, liquid crystals, and organic electronics.[2] The properties of 2,3,4-Trifluoro-5-methylbenzonitrile make it a candidate for developing materials with enhanced thermal stability and specific electronic properties.
Safety and Handling
Hazard Identification
According to the Safety Data Sheet (SDS), 2,3,4-Trifluoro-5-methylbenzonitrile is classified as a hazardous substance.[1]
-
GHS Pictogram: GHS07 (Exclamation Mark)[1]
-
Hazard Statements:
Recommended Handling Procedures
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[1]
-
-
First Aid Measures:
-
If Swallowed: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[1]
-
If on Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1]
-
If in Eyes: Rinse cautiously with water for at least 20 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Caption: Recommended safety workflow for handling hazardous research chemicals.
Conclusion
2,3,4-Trifluoro-5-methylbenzonitrile is a specialized fluorinated aromatic compound with significant potential as an intermediate in medicinal chemistry, agrochemical synthesis, and materials science. While comprehensive experimental data remains scarce, this guide provides a robust framework for understanding its properties and reactivity based on established chemical principles and data from analogous structures. Its classification as a hazardous substance necessitates strict adherence to safety protocols. As research into novel fluorinated molecules continues to expand, the utility of synthons like 2,3,4-Trifluoro-5-methylbenzonitrile is poised to grow, offering chemists a valuable tool for accessing complex molecular architectures.
References
- Fluorochem. (2026, February 25). Safety Data Sheet: 2,3,4-Trifluoro-5-methylbenzonitrile.
-
Chem-Impex. (n.d.). 2,3,4,5-Tetrafluorobenzonitrile. Retrieved from [Link]
-
Di Stilo, A., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]
